N'-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide
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Overview
Description
N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide is a chemical compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the triazine ring and the benzohydrazide moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide can be synthesized through a nucleophilic substitution reaction. The synthesis typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with benzohydrazide in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to yield the desired product .
Industrial Production Methods
Industrial production of N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency, reduce reaction time, and improve product yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Condensation Reactions: The benzohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Condensation Reactions: Aldehydes and ketones are used as reagents, and the reactions are often catalyzed by acids or bases.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazine derivatives with various functional groups replacing the chlorine atoms.
Condensation Reactions: The major products are hydrazones and hydrazides, which are formed by the reaction of the benzohydrazide moiety with aldehydes and ketones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. The triazine ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The benzohydrazide moiety can also interact with nucleic acids and proteins, disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
- 9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole
- 2,7-Naphthalenedisulfonicacid,5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[2-(2-sulfophenyl)diazenyl]-,sodium salt (1:3)
Uniqueness
N’-(4,6-Dichloro-1,3,5-triazin-2-yl)benzohydrazide is unique due to the presence of both the triazine ring and the benzohydrazide moiety in its structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
13838-36-3 |
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Molecular Formula |
C10H7Cl2N5O |
Molecular Weight |
284.10 g/mol |
IUPAC Name |
N'-(4,6-dichloro-1,3,5-triazin-2-yl)benzohydrazide |
InChI |
InChI=1S/C10H7Cl2N5O/c11-8-13-9(12)15-10(14-8)17-16-7(18)6-4-2-1-3-5-6/h1-5H,(H,16,18)(H,13,14,15,17) |
InChI Key |
OTPALJUANAQYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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